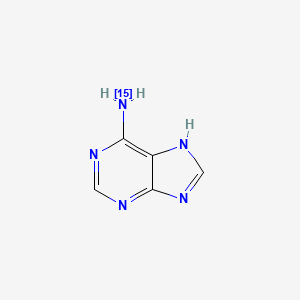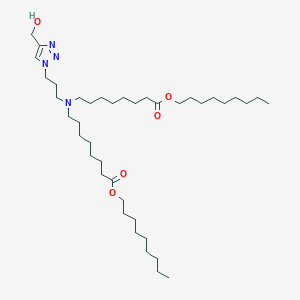
Dinonyl 8,8'-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate is a complex organic compound with potential applications in various scientific fields This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate typically involves multiple steps. The initial step often includes the formation of the triazole ring through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This reaction is known for its high efficiency and selectivity.
Subsequent steps involve the introduction of the hydroxymethyl group and the dioctanoate ester groups. These steps may require specific reagents and catalysts to ensure the desired functional groups are correctly positioned on the molecule. Common reagents used in these steps include alcohols, carboxylic acids, and various coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can participate in reduction reactions, potentially altering its electronic properties.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly those with triazole rings.
Biology: The compound’s stability and reactivity make it suitable for use in biochemical assays and as a probe for studying biological processes.
Medicine: Its potential bioactivity suggests applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties may be exploited in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate: This compound is unique due to its specific functional groups and structure.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents may exhibit different reactivity and applications.
Hydroxymethyl-Substituted Compounds: These compounds share the hydroxymethyl group but may differ in other functional groups, affecting their overall properties.
Uniqueness
Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both triazole and dioctanoate groups distinguishes it from other compounds, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C40H76N4O5 |
|---|---|
Peso molecular |
693.1 g/mol |
Nombre IUPAC |
nonyl 8-[3-[4-(hydroxymethyl)triazol-1-yl]propyl-(8-nonoxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C40H76N4O5/c1-3-5-7-9-11-19-25-34-48-39(46)28-21-15-13-17-23-30-43(32-27-33-44-36-38(37-45)41-42-44)31-24-18-14-16-22-29-40(47)49-35-26-20-12-10-8-6-4-2/h36,45H,3-35,37H2,1-2H3 |
Clave InChI |
NKVOMDRLUONYAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCCC)CCCN1C=C(N=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


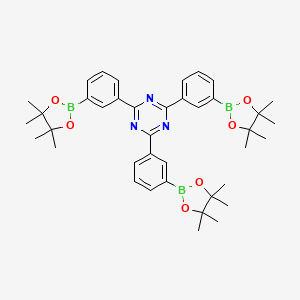
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358403.png)
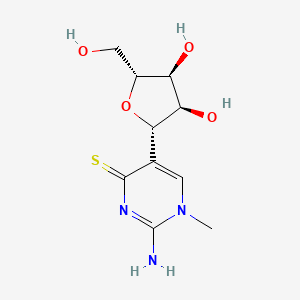
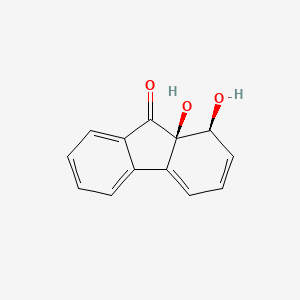
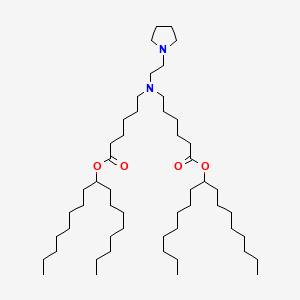
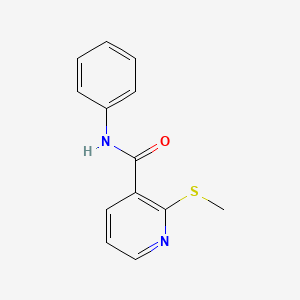
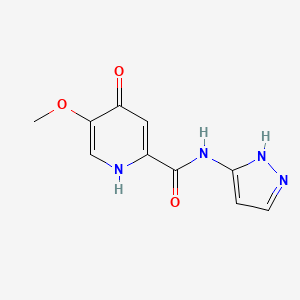
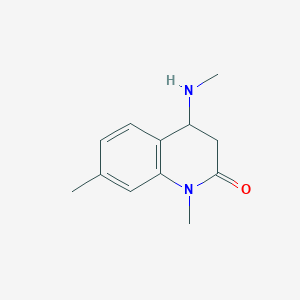

![3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358438.png)
![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358444.png)
![6-(2,3-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358449.png)

